An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-methoxy-5-nitropyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-methoxy-5-nitropyridine
This guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Chloro-2-methoxy-5-nitropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies.
Strategic Importance of 3-Chloro-2-methoxy-5-nitropyridine
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[2] The title compound, 3-Chloro-2-methoxy-5-nitropyridine, is a highly functionalized pyridine derivative offering multiple reactive sites for further molecular elaboration. The electron-withdrawing nitro group, combined with the chloro and methoxy substituents, creates a unique electronic landscape on the pyridine ring, influencing its reactivity and making it a versatile precursor for a diverse range of complex molecules.[2] Its structural motifs are found in various bioactive molecules, underscoring its importance as a key intermediate in the synthesis of potential new drugs and agrochemicals.[1][2]
A Robust and Efficient Synthetic Pathway
The synthesis of 3-Chloro-2-methoxy-5-nitropyridine is most effectively achieved through a two-step process commencing with the chlorination of a hydroxyl-substituted nitropyridine precursor, followed by a selective methoxylation. This pathway is chosen for its high yield and the ready availability of the starting materials.
Synthesis of the Key Intermediate: 2,3-Dichloro-5-nitropyridine
The pivotal intermediate, 2,3-Dichloro-5-nitropyridine, is synthesized from 2-hydroxy-3-chloro-5-nitropyridine. This transformation involves the substitution of the hydroxyl group with a chlorine atom, a reaction efficiently mediated by a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
Experimental Protocol: Synthesis of 2,3-Dichloro-5-nitropyridine
Materials:
-
2-hydroxy-3-chloro-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Ice-cold water
Procedure:
-
Under a nitrogen atmosphere and at 0°C, slowly add quinoline (0.41 mol) to phosphorus oxychloride (1.75 mol).
-
To this stirred mixture, add 2-hydroxy-3-chloro-5-nitropyridine (1.17 mol).
-
Heat the reaction mixture to 120°C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to 0°C.
-
Carefully quench the reaction by the addition of ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water and dry to obtain 2,3-dichloro-5-nitropyridine.
Expected Yield: 97%
Selective Methoxylation to Yield 3-Chloro-2-methoxy-5-nitropyridine
The final step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,3-dichloro-5-nitropyridine with a methoxy group. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atom and the nitro group. This inherent reactivity allows for a regioselective substitution.
Experimental Protocol: Synthesis of 3-Chloro-2-methoxy-5-nitropyridine
Materials:
-
2,3-dichloro-5-nitropyridine
-
Sodium methoxide
-
Methanol
-
Water
Procedure:
-
Dissolve 2,3-dichloro-5-nitropyridine in methanol at room temperature.
-
Add a solution of sodium methoxide (1.0 to 1.5 molar equivalents) in methanol to the reaction mixture. The reaction is typically carried out at a temperature between 10-60°C, with 25-30°C being preferable.[4]
-
Stir the reaction mixture for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent.
-
Wash the isolated product with water and dry to yield 3-Chloro-2-methoxy-5-nitropyridine.
Comprehensive Characterization of the Synthesized Compounds
Rigorous characterization is imperative to confirm the identity and purity of the synthesized molecules. A combination of spectroscopic techniques is employed for this purpose.
Characterization of the Intermediate: 2,3-Dichloro-5-nitropyridine
The structure of the dichlorinated intermediate is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | |
| Molecular Weight | 192.99 g/mol | |
| Appearance | Light yellow crystalline solid | [3] |
| Melting Point | 51-56 °C |
¹H NMR (300 MHz, DMSO-d₆): δ 9.16 (d, J = 2.4 Hz, 1H), 8.94 (d, J = 2.4 Hz, 1H).[3] ¹³C NMR (300 MHz, DMSO-d₆): δ 158.69, 137.36, 132.51, 130.13, 124.39.[3] Mass Spectrometry (ES): m/z 193 (M+H)⁺.[3]
Characterization of the Final Product: 3-Chloro-2-methoxy-5-nitropyridine
The final product is characterized by a suite of analytical techniques to ensure its structural integrity and purity.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₃ | [5] |
| Molecular Weight | 188.57 g/mol | [5] |
| Appearance | Solid | |
| CAS Number | 22353-53-3 | [6] |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the nitro group (asymmetric and symmetric N-O stretching) in the regions of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Other key absorbances would include C-O stretching for the methoxy group and C-Cl stretching.[2]
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the upfield region will correspond to the three protons of the methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.
Visualizing the Synthetic and Characterization Workflow
To provide a clear and logical representation of the entire process, the following diagrams illustrate the synthetic pathway and the characterization workflow.
Caption: Synthetic pathway for 3-Chloro-2-methoxy-5-nitropyridine.
Caption: Analytical workflow for compound characterization.
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route for the preparation of 3-Chloro-2-methoxy-5-nitropyridine. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The strategic insights into the reaction mechanisms and the rationale behind the chosen procedures are intended to empower scientists in their pursuit of novel molecular entities with potential applications in medicine and agriculture.
References
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Chen, J., et al. (2009). 3-Chloro-5-methoxy-2,6-dinitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2154. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]
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Ivanova, G., & Spiteller, M. (2008). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 46(9), 891-895. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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David, J. P., de F. David, J. M., & Guedes, M. L. S. (2003). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 14(4), 643-647. Retrieved from [Link]
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ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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